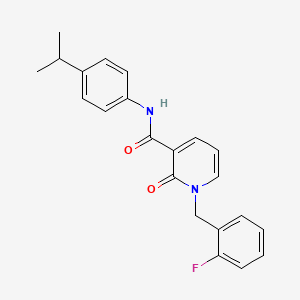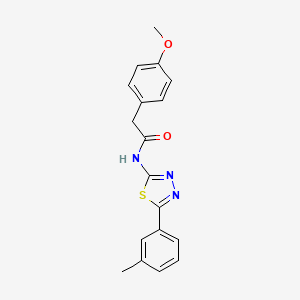
2-(4-methoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities.
Scientific Research Applications
Structure-Activity Relationships
The structural features of thiazole and thiadiazole derivatives, including those similar to "2-(4-methoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide," have been analyzed for their potential as selective human adenosine A3 receptor antagonists. These compounds exhibit significant selectivity and binding affinity for human adenosine A3 receptors, which are implicated in various physiological and pathological processes. The modifications on the phenyl ring, such as the methoxy group at the 4-position, alongside N-acetyl or propionyl substitutions, have been found to greatly enhance these properties (Jung et al., 2004).
Synthesis and Characterization
Novel derivatives of thiadiazole, including those structurally related to "2-(4-methoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide," have been synthesized and characterized. These efforts aim to explore their potential in various applications, such as in the development of new antimicrobial agents or materials with unique properties. The synthesis involves strategic modifications to the core thiadiazole structure to enhance the compound's activity and selectivity for desired targets (Al-Khazragie et al., 2022).
Biological Activities
Research on similar thiadiazole derivatives has shown a range of biological activities, including antimicrobial, anticancer, and potential adenosine receptor antagonism. These activities are influenced by the specific structural modifications of the thiadiazole core and its functional groups. For instance, some compounds demonstrate significant inhibitory effects against various cancer cell lines, highlighting their potential as therapeutic agents (Mohammadi-Farani et al., 2014).
Antimicrobial Evaluation
The antimicrobial properties of thiadiazole derivatives have also been a focus of research. Studies have explored the efficacy of these compounds against a wide range of bacterial and fungal pathogens. The results suggest that certain thiadiazole compounds could serve as leads for the development of new antimicrobial drugs, with the potential to address the growing issue of antibiotic resistance (Saravanan et al., 2010).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-4-3-5-14(10-12)17-20-21-18(24-17)19-16(22)11-13-6-8-15(23-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHFVLZULYOLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

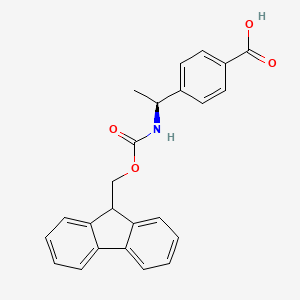
![N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2589480.png)
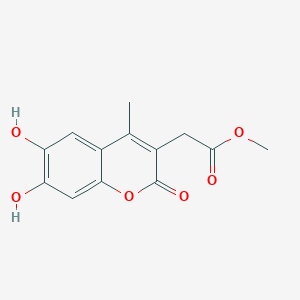
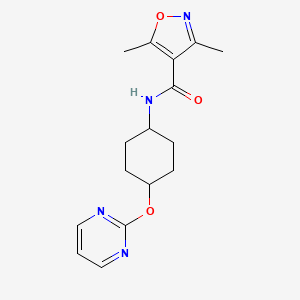
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2589483.png)
![methyl 5-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2589484.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2589488.png)
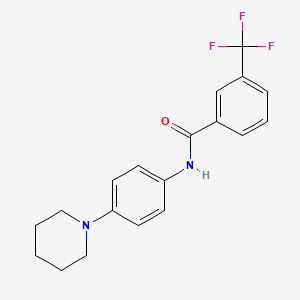
![3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2589493.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2589494.png)
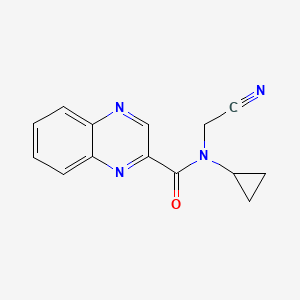
![3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589496.png)
